molecular formula C15H25N5 B11744765 {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11744765
M. Wt: 275.39 g/mol
InChI Key: DNHSPIOOFYFNLX-UHFFFAOYSA-N
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Description

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes two pyrazole rings substituted with various alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-step organic reactions. The starting materials are usually commercially available pyrazole derivatives, which undergo alkylation, acylation, and amination reactions to form the desired compound. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time. Additionally, purification techniques like column chromatography or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the alkyl groups, where halogenated reagents like bromoethane can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(propan-2-yl)-3-methyl-1H-pyrazole
  • 1-propyl-3-methyl-1H-pyrazole
  • 4-methyl-1-(propan-2-yl)-1H-pyrazole

Uniqueness

{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to its dual pyrazole structure with distinct alkyl substitutions. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H25N5/c1-5-7-19-8-6-15(18-19)11-16-9-14-10-17-20(12(2)3)13(14)4/h6,8,10,12,16H,5,7,9,11H2,1-4H3

InChI Key

DNHSPIOOFYFNLX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=C(N(N=C2)C(C)C)C

Origin of Product

United States

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